
4-(2,4-Dinitrobenzyl)pyridine
Overview
Description
4-(2,4-Dinitrobenzyl)pyridine is an organic compound with the molecular formula C12H9N3O4 . It is used in organic synthesis and as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves an electrophilic aromatic substitution where nitration occurs to 2-benzylpyridine . This raises its pH level to 11 using dilute ammonia, yielding 2-(2’,4’-dinitrobenzyl)pyridine . The product is then recrystallized to produce the analytical sample .Chemical Reactions Analysis
The preparation of this compound involves several steps, including the addition of sulfuric acid and benzylpyridine in an ice bath, followed by the addition of fuming nitric acid . After these additions, the mixture is allowed to stand at room temperature for 30 minutes, then heated in an 80°C water bath for 20 minutes .Physical And Chemical Properties Analysis
This compound is a white to yellow to green powder or crystal . Its melting point is between 90.0 to 94.0 °C .Scientific Research Applications
Photochromism
- Photochromic Behavior : 4-(2,4-Dinitrobenzyl)pyridine exhibits photochromic behavior. This characteristic is highlighted in studies showing that colorless crystals of this compound turn blue upon exposure to light, a phenomenon observed in both crystalline and solution states (Wettermark, 1962). Further research using time-resolved resonance Raman spectroscopy and laser absorption spectroscopy has advanced understanding of this photochromism, including the identification of transient species and the roles of aci-nitro and azamerocyanin forms (Yokoyama & Kobayashi, 1982).
Tautomerization
- Tautomerization Processes : Studies on this compound have investigated thermally activated tautomerization processes. These processes, particularly NH→CH tautomerization in crystals, have been examined through a combination of experimental and theoretical approaches (Khatib et al., 2000). Femtosecond pump–probe transient absorption spectroscopy has been used to estimate the reaction time of intramolecular proton transfer in these materials (Takeda et al., 1998).
Vibrational Spectra and Molecular Structure
- Molecular Structure Analysis : Research into the vibrational spectra and molecular structure of this compound has provided insights into the molecular configuration of its photochromic states. Raman spectrum and ab initio calculations have been utilized to study the pale yellow (CH2 form) and dark blue (NH tautomer) crystals of this compound (Andreev et al., 2003).
Proton Transfer Mechanisms
- Photoinduced Proton Transfer : Studies have focused on the photoinduced proton transfer in crystalline this compound, revealing two competitive proton transfer routes: a fast, direct, and temperature-independent route and a slower, thermally activated route involving multistep proton transfer (Ziane et al., 1999).
Applications in Optical Materials
- Development of Photochromic Compounds : The photochromic properties of this compound have been leveraged in the development of new compounds for applications in variable optical transmission materials. Research in this area has also explored the fatigue resistance properties of these compounds (Heynderickx et al., 2001).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that the compound undergoes a photochromic reaction, indicating that it interacts with light photons .
Mode of Action
4-(2,4-Dinitrobenzyl)pyridine exhibits photochromic behavior, which means it can reversibly change its color when exposed to light . The maximum intensity of this photochromic color change is controlled by a photon equilibrium . This equilibrium can be approached from both sides by means of irradiation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its photochromic behavior . When irradiated with light, the compound undergoes a color change . This suggests that it could potentially be used in applications where light-induced changes are beneficial, such as in certain types of sensors or imaging technologies.
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . Its photochromic behavior is triggered by light, and the rate of color change can be controlled by adjusting the light intensity . Additionally, the compound’s reactions are temperature-dependent, suggesting that temperature variations can influence its stability and efficacy .
Properties
IUPAC Name |
4-[(2,4-dinitrophenyl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-14(17)11-2-1-10(12(8-11)15(18)19)7-9-3-5-13-6-4-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNNEUAACIBIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398202 | |
| Record name | 4-(2,4-Dinitrobenzyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1603-85-6 | |
| Record name | 4-(2,4-Dinitrobenzyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding 4-(2,4-Dinitrobenzyl)pyridine?
A1: The research paper investigates the phenomenon of photoinduced intramolecular proton transfer in this compound, alongside its isomer 2-(2,4-dinitrobenzyl)pyridine. While the abstract provided doesn't delve into specific findings, it suggests the researchers were interested in understanding how light absorption triggers proton movement within the molecule. This type of study is crucial for understanding the photochemical properties of compounds, which can have implications in fields like materials science and photochemistry [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


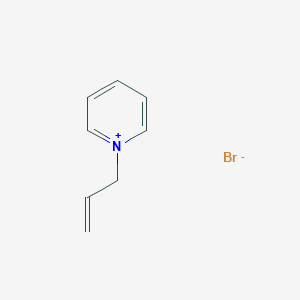
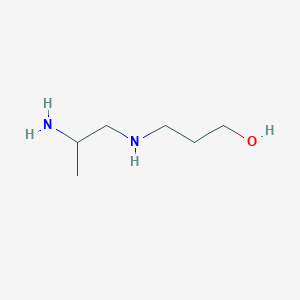

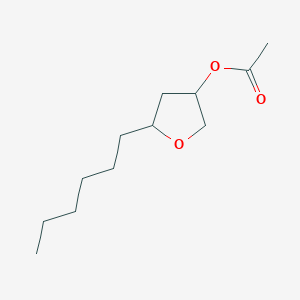
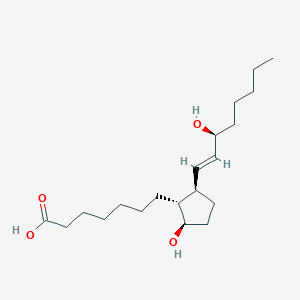
![3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B159228.png)
![Ethene, [2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B159230.png)





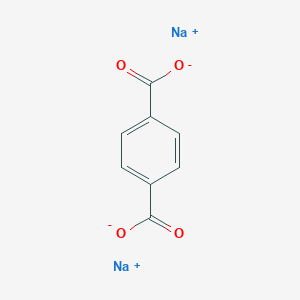
![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)
